![molecular formula C20H15N5OS B5511489 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

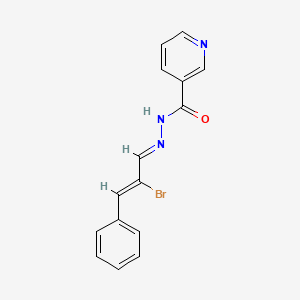

Triazole compounds are a significant class in organic chemistry due to their diverse biological activities and potential as corrosion inhibitors. The focus on 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol stems from this interest, aiming to explore its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of triazole derivatives, such as 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, involves multi-step reactions that are theoretically analyzed to be energetically feasible at room temperature. These reactions are exothermic, spontaneous, and favored in the forward direction, indicating efficient synthesis pathways (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been studied using various techniques such as X-ray diffraction, FT-IR, UV-visible, NMR spectroscopy, and density functional theory (DFT) calculations. These studies reveal the compound's structural features, including bond lengths and angles, and the preferred tautomeric forms, contributing to a comprehensive understanding of its molecular architecture (Șahin et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of triazole derivatives are influenced by their molecular structure. Studies on Schiff bases of triazoles have demonstrated their role as effective corrosion inhibitors, highlighting the impact of molecular structure on chemical properties and reactivity. These findings suggest that modifications to the triazole ring can significantly affect the compound's chemical behavior, including its interaction with metal surfaces (Ansari et al., 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The solvatomorphic behavior of some triazole derivatives underlines the importance of solvent interactions in determining the compound's physical state and stability (Shukla et al., 2014).

Chemical Properties Analysis

The chemical properties of triazole derivatives are characterized by their reactivity towards various chemical agents and their potential biological activities. Theoretical and experimental studies have shown that these compounds can act as inhibitors for specific enzymes, indicating their potential for therapeutic applications. The understanding of these chemical properties is essential for designing triazole-based compounds with desired biological activities (Srivastava et al., 2016).

Scientific Research Applications

Corrosion Inhibition

This compound and its derivatives have been investigated for their potential as corrosion inhibitors. A study identified Schiff’s bases of pyridyl substituted triazoles, including closely related structures, as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors were found to exhibit significant performance, with one of the compounds achieving a 96.6% inhibition efficiency at a certain concentration. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, suggesting a mixed mode of corrosion inhibition. This application is crucial for extending the life of metal structures and minimizing economic losses due to corrosion (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Several studies have synthesized derivatives of 1,2,4-triazoles, including compounds with structures similar to 4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activities. These compounds have shown good or moderate activity against various bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents. The antimicrobial activity of these compounds is attributed to their ability to interact with bacterial and fungal cells, disrupting critical processes and leading to cell death (Bayrak et al., 2009).

Chemical and Structural Analysis

Research into the properties and reactions of triazole derivatives, including those similar to the compound , involves experimental and theoretical analyses. Studies have focused on understanding the intermolecular interactions, conformational analysis, and density functional theory (DFT) investigations of such compounds. This research provides insights into the electronic structure, reactivity, and potential applications of triazole derivatives in various fields, including pharmaceuticals and materials science (Shukla et al., 2014; Kumar et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5OS/c27-20-24-23-19(16-9-11-21-12-10-16)25(20)22-14-15-5-4-8-18(13-15)26-17-6-2-1-3-7-17/h1-14H,(H,24,27)/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNPZMGYCBYKPY-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Phenoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)

![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)

![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)